GNFFRF-amide protein, Moniezia expansa
GNFFRF-amide protein, Moniezia expansa
GNFFRF-amide protein, Moniezia expansa is a natural product found in Moniezia expansa with data available.
Brand Name:
Vulcanchem
CAS No.:
149997-79-5
VCID:
VC21141237
InChI:
InChI=1S/C39H51N11O7/c40-23-33(52)46-31(22-32(41)51)38(57)50-30(21-26-15-8-3-9-16-26)37(56)49-29(20-25-13-6-2-7-14-25)36(55)47-27(17-10-18-45-39(43)44)35(54)48-28(34(42)53)19-24-11-4-1-5-12-24/h1-9,11-16,27-31H,10,17-23,40H2,(H2,41,51)(H2,42,53)(H,46,52)(H,47,55)(H,48,54)(H,49,56)(H,50,57)(H4,43,44,45)/t27-,28-,29-,30-,31-/m0/s1
SMILES:
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)CN
Molecular Formula:
C39H51N11O7
Molecular Weight:
785.9 g/mol
GNFFRF-amide protein, Moniezia expansa
CAS No.: 149997-79-5
Cat. No.: VC21141237
Molecular Formula: C39H51N11O7
Molecular Weight: 785.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | GNFFRF-amide protein, Moniezia expansa is a natural product found in Moniezia expansa with data available. |
|---|---|
| CAS No. | 149997-79-5 |
| Molecular Formula | C39H51N11O7 |
| Molecular Weight | 785.9 g/mol |
| IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide |
| Standard InChI | InChI=1S/C39H51N11O7/c40-23-33(52)46-31(22-32(41)51)38(57)50-30(21-26-15-8-3-9-16-26)37(56)49-29(20-25-13-6-2-7-14-25)36(55)47-27(17-10-18-45-39(43)44)35(54)48-28(34(42)53)19-24-11-4-1-5-12-24/h1-9,11-16,27-31H,10,17-23,40H2,(H2,41,51)(H2,42,53)(H,46,52)(H,47,55)(H,48,54)(H,49,56)(H,50,57)(H4,43,44,45)/t27-,28-,29-,30-,31-/m0/s1 |
| Standard InChI Key | DCYWAHTYRYRIPN-QKUYTOGTSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
| SMILES | C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)CN |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)CN |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator